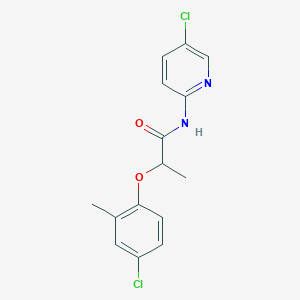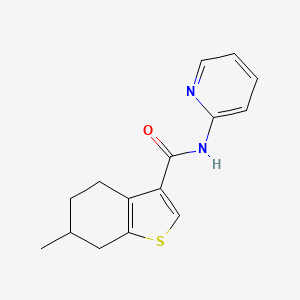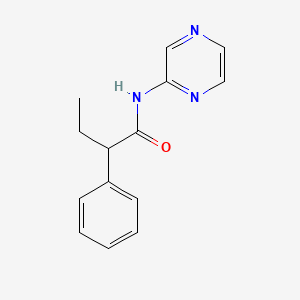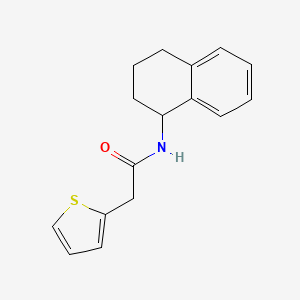
2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)propanamide
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)propanamide, also known as CP 945,598, is a chemical compound with potential applications in scientific research. This compound has shown promising results in the study of various physiological and biochemical processes. In
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)propanamide has been used in various scientific research applications. One of the most significant applications is its use as a selective antagonist of the cannabinoid CB1 receptor. This receptor is involved in various physiological processes such as appetite regulation, pain perception, and mood regulation. 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)propanamide 945,598 has been shown to block the effects of cannabinoids on CB1 receptors, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)propanamide involves its binding to the cannabinoid CB1 receptor. This binding prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids such as THC. This blockade of the CB1 receptor results in the inhibition of various physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)propanamide have been studied extensively. This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce food intake and body weight in obese rats. In addition, 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)propanamide 945,598 has been shown to have antinociceptive effects, reducing pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)propanamide in lab experiments is its selectivity for the CB1 receptor. This selectivity allows for the specific targeting of this receptor without affecting other receptors or physiological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)propanamide. One potential direction is the investigation of its effects on other physiological processes beyond the CB1 receptor. Another direction is the development of more soluble analogs of this compound that can be administered more easily in experimental settings. Furthermore, the potential therapeutic applications of this compound in the treatment of various pathological conditions such as obesity and pain should be explored further.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)propanamide is a valuable tool for scientific research due to its selective antagonism of the CB1 receptor. Its potential applications in the study of various physiological and biochemical processes make it a promising compound for future research.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-7-11(16)3-5-13(9)21-10(2)15(20)19-14-6-4-12(17)8-18-14/h3-8,10H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOCVZOVURAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4180440.png)
![N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide](/img/structure/B4180447.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4180455.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4180472.png)

![3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4180484.png)
![N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4180486.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4180490.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chlorobenzamide](/img/structure/B4180514.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4180531.png)